molecular formula C2D3IO2 B1148910 IODOACETIC ACID-D3 CAS No. 1219799-36-6

IODOACETIC ACID-D3

Cat. No.: B1148910
CAS No.: 1219799-36-6
M. Wt: 188.97
InChI Key:
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Description

Iodoacetic acid-D3 is a deuterated form of iodoacetic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications. Iodoacetic acid itself is an organic compound with the chemical formula ICH2CO2H. It is a derivative of acetic acid and is known for its toxicity, as it acts as an alkylating agent, reacting with cysteine residues in proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodoacetic acid-D3 can be synthesized through the halogenation of acetic acid-D3. The process involves the substitution of a hydrogen atom in acetic acid-D3 with an iodine atom. This reaction typically requires the presence of a halogenating agent such as iodine and a catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial methods also focus on minimizing by-products and optimizing reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Iodoacetic acid-D3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. The reaction conditions often involve mild temperatures and neutral to slightly basic pH to facilitate the substitution reactions .

Major Products

The major products formed from these reactions depend on the nucleophile involved. For example, when reacting with cysteine residues, the product is a modified protein with a thioether bond .

Scientific Research Applications

Iodoacetic acid-D3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of iodoacetic acid-D3 involves its ability to alkylate thiol groups in cysteine residues of proteins. This alkylation inhibits the function of enzymes that rely on cysteine residues for their catalytic activity. For example, it inhibits glyceraldehyde-3-phosphate dehydrogenase by modifying the active site cysteine, thereby disrupting glycolysis . Additionally, it has been shown to induce DNA damage, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodoacetic acid-D3 is unique due to its deuterium atoms, which provide distinct advantages in research applications, such as improved stability and different kinetic isotope effects compared to its non-deuterated counterpart. Its strong alkylating properties and ability to inhibit key enzymes make it particularly valuable in biochemical and medical research .

Properties

CAS No.

1219799-36-6

Molecular Formula

C2D3IO2

Molecular Weight

188.97

Synonyms

IODOACETIC ACID-D3

Origin of Product

United States

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